molecular formula C11H9F2N3O3S B6981393 4-[(2,2-Difluoro-1,3-benzodioxol-4-yl)methyl]-3-methylsulfinyl-1,2,4-triazole

4-[(2,2-Difluoro-1,3-benzodioxol-4-yl)methyl]-3-methylsulfinyl-1,2,4-triazole

Cat. No.: B6981393
M. Wt: 301.27 g/mol
InChI Key: DAEPANWUAWDEOJ-UHFFFAOYSA-N
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Description

4-[(2,2-Difluoro-1,3-benzodioxol-4-yl)methyl]-3-methylsulfinyl-1,2,4-triazole is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including chemistry, biology, and medicine. This compound features a triazole ring, a benzodioxole moiety, and a methylsulfinyl group, which contribute to its distinctive properties and reactivity.

Properties

IUPAC Name

4-[(2,2-difluoro-1,3-benzodioxol-4-yl)methyl]-3-methylsulfinyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2N3O3S/c1-20(17)10-15-14-6-16(10)5-7-3-2-4-8-9(7)19-11(12,13)18-8/h2-4,6H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAEPANWUAWDEOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=NN=CN1CC2=C3C(=CC=C2)OC(O3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,2-Difluoro-1,3-benzodioxol-4-yl)methyl]-3-methylsulfinyl-1,2,4-triazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the reaction of catechol with difluoromethane in the presence of a base such as potassium carbonate.

    Attachment of the Benzodioxole to the Triazole Ring: This step involves the reaction of the benzodioxole derivative with a triazole precursor under conditions that promote nucleophilic substitution.

    Introduction of the Methylsulfinyl Group: The final step includes the oxidation of a methylthio group to a methylsulfinyl group using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylsulfinyl group can undergo further oxidation to form a sulfone.

    Reduction: The compound can be reduced to remove the methylsulfinyl group, yielding a simpler triazole derivative.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Formation of the corresponding sulfone.

    Reduction: Formation of the triazole derivative without the methylsulfinyl group.

    Substitution: Various substituted benzodioxole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, 4-[(2,2-Difluoro-1,3-benzodioxol-4-yl)methyl]-3-methylsulfinyl-1,2,4-triazole is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals for treating various diseases.

Industry

Industrially, this compound can be used in the production of specialty chemicals, agrochemicals, and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-[(2,2-Difluoro-1,3-benzodioxol-4-yl)methyl]-3-methylsulfinyl-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. The benzodioxole moiety may enhance binding affinity and specificity, while the methylsulfinyl group can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    Fludioxonil: A fungicide with a similar benzodioxole structure.

    Triazole Derivatives: Compounds like fluconazole and itraconazole, which are used as antifungal agents.

Uniqueness

4-[(2,2-Difluoro-1,3-benzodioxol-4-yl)methyl]-3-methylsulfinyl-1,2,4-triazole is unique due to its combination of a triazole ring, benzodioxole moiety, and methylsulfinyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

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